molecular formula C11H13FN2O2 B566904 N-Cyclopentyl-5-fluoro-2-nitroaniline CAS No. 1250834-99-1

N-Cyclopentyl-5-fluoro-2-nitroaniline

Cat. No.: B566904
CAS No.: 1250834-99-1
M. Wt: 224.235
InChI Key: UIVSDNDIJOYWAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopentyl-5-fluoroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-nitroaniline: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    N-Cyclopentyl-5-fluoroaniline:

Uniqueness

N-Cyclopentyl-5-fluoro-2-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity .

Properties

IUPAC Name

N-cyclopentyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVSDNDIJOYWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734384
Record name N-Cyclopentyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250834-99-1
Record name N-Cyclopentyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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